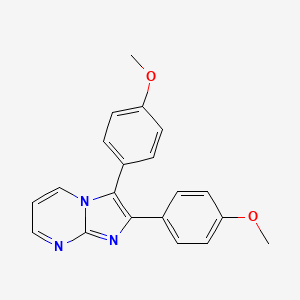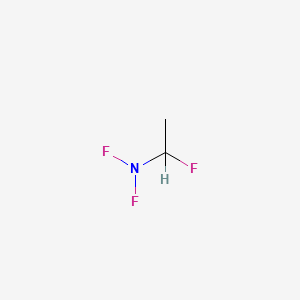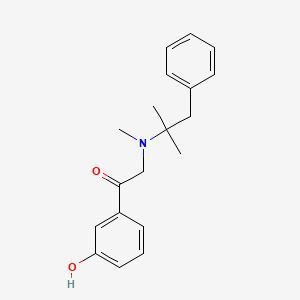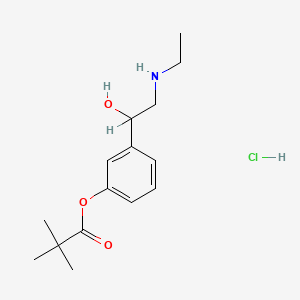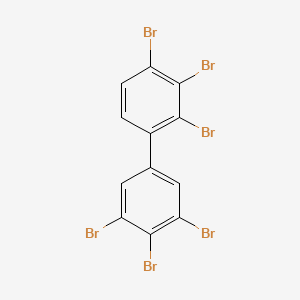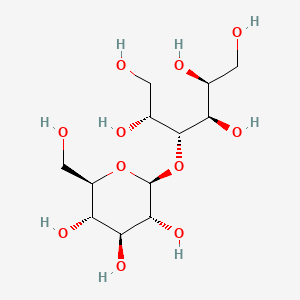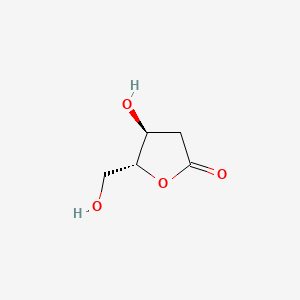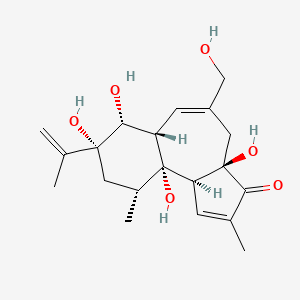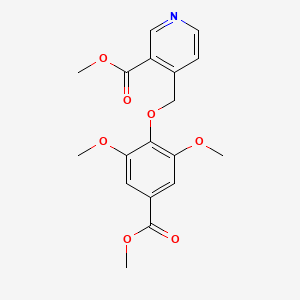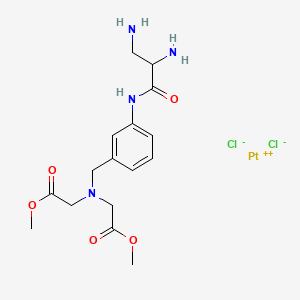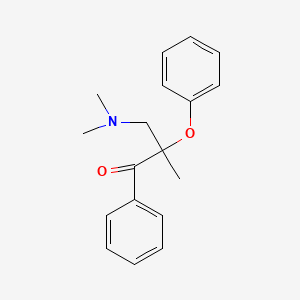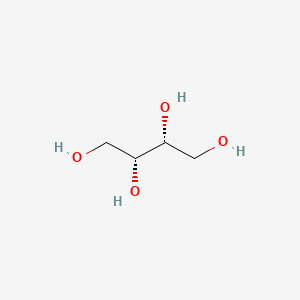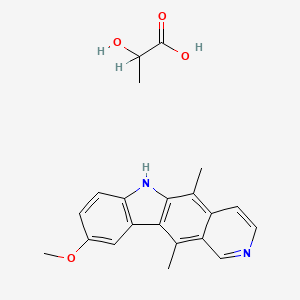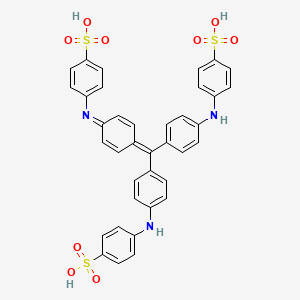
Methyl blue free acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl blue free acid is an arenesulfonic acid, the disodium salt of which is the histological dye 'methyl blue' (used for staining collagen in Masson's trichrome and Mallory's method for connective tissue). It is an arenesulfonic acid, an imine, an aromatic amine and a secondary amino compound. It is a conjugate acid of a methyl blue(2-).
Applications De Recherche Scientifique
1. Neurological Research
Methylene Blue (MB) has a significant history in medicine and biology, particularly in neurological research. It is beneficial in treating methemoglobinemias and ifosfamide-induced encephalopathy. Studies also suggest its positive effects in Alzheimer's disease and memory improvement. MB's impact on the nervous system is attributed to its unique physicochemical properties, which influence its biological effects and clinical applications (Oz, Lorke, Hasan, & Petroianu, 2011).
2. Environmental Applications
Research on the adsorption behavior of methyl blue dye, especially on graphene oxide (GO) and reduced graphene oxide (rGO) nanosheets, has been conducted. This study explored the adsorption behavior at different pH values, temperatures, and in the presence of various ions, indicating the potential of MB in environmental applications like dye degradation and water treatment (Sharma, Hussain, Borah, & Das, 2013).
3. Photodynamic Therapy
MB has been used in photodynamic therapy (PDT) for treating cancer and microbial infections due to its low human toxicity and efficient photosensitizing properties. Its development and structure-activity relationships for PACT and PDT use are significant areas of investigation (Wainwright, 2005).
4. Analytical Chemistry
MB's incorporation into mordenite zeolite and its application in amperometric determination of ascorbic acid in real samples demonstrate its value in analytical chemistry. The study indicates that MB undergoes a quasi-reversible electrochemical redox reaction, providing a basis for various analytical applications (Arvand, Sohrabnezhad, Mousavi, Shamsipur, & Zanjanchi, 2003).
5. Medical Imaging and Surgery
MB is recognized for its fluorescent properties and has recently been used for intraoperative fluorescent imaging in surgery. Its role as a fluorophore is emerging, particularly in visualizing ureters, identifying the parathyroid gland, imaging pancreatic tumors, and detecting breast cancer tumor margins and sentinel nodes (Cwalinski et al., 2020).
6. Photocatalytic Degradation
Studies have focused on photocatalytic degradation of methyl blue dye, particularly on treated wool fabrics. This research is essential in understanding the environmental impact and potential applications of MB in reducing pollution and enhancing antibacterial properties on various materials (Almasian, Maleknia, & Rashidi, 2015).
Propriétés
Numéro CAS |
61489-48-3 |
|---|---|
Nom du produit |
Methyl blue free acid |
Formule moléculaire |
C37H29N3O9S3 |
Poids moléculaire |
755.8 g/mol |
Nom IUPAC |
4-[4-[[4-(4-sulfoanilino)phenyl]-[4-(4-sulfophenyl)iminocyclohexa-2,5-dien-1-ylidene]methyl]anilino]benzenesulfonic acid |
InChI |
InChI=1S/C37H29N3O9S3/c41-50(42,43)34-19-13-31(14-20-34)38-28-7-1-25(2-8-28)37(26-3-9-29(10-4-26)39-32-15-21-35(22-16-32)51(44,45)46)27-5-11-30(12-6-27)40-33-17-23-36(24-18-33)52(47,48)49/h1-24,38-39H,(H,41,42,43)(H,44,45,46)(H,47,48,49) |
Clé InChI |
RFKJHQXSLBUONF-UHFFFAOYSA-N |
SMILES |
C1=CC(=NC2=CC=C(C=C2)S(=O)(=O)O)C=CC1=C(C3=CC=C(C=C3)NC4=CC=C(C=C4)S(=O)(=O)O)C5=CC=C(C=C5)NC6=CC=C(C=C6)S(=O)(=O)O |
SMILES canonique |
C1=CC(=NC2=CC=C(C=C2)S(=O)(=O)O)C=CC1=C(C3=CC=C(C=C3)NC4=CC=C(C=C4)S(=O)(=O)O)C5=CC=C(C=C5)NC6=CC=C(C=C6)S(=O)(=O)O |
Autres numéros CAS |
6415-98-1 |
Synonymes |
Acid Blue 93 disodium ((4-(bis(4-((sulphonatophenyl)amino)phenyl)methylene)cyclohexa-2,5-dien-1-ylidene)amino)benzenesulphonate Methyl Blue |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



